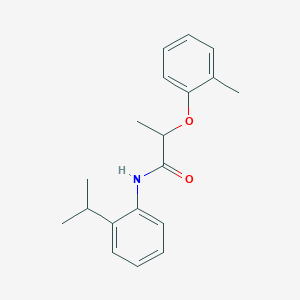
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide (IPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a member of the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body.
Scientific Research Applications
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is in the treatment of muscle wasting and bone loss associated with aging and chronic disease. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with traditional androgen therapy.
Mechanism of Action
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide works by selectively binding to androgen receptors in the body, which are proteins that are responsible for the biological effects of androgens such as testosterone. By binding to these receptors, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can stimulate the growth of muscle tissue and increase bone density. Unlike traditional androgen therapy, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide does not cause the negative side effects associated with increased levels of testosterone, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects
In addition to its effects on muscle and bone tissue, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have other biochemical and physiological effects. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase insulin sensitivity and improve glucose metabolism, which may have potential applications in the treatment of diabetes. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted research into the effects of androgens on muscle and bone tissue. However, one limitation of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.
Future Directions
There are several areas of future research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide. One area of research is in the development of new SARMs with improved selectivity and potency. Another area of research is in the potential applications of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide in the treatment of diabetes and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term effects of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide on muscle and bone tissue in animal models.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-isopropylphenylamine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide as a white solid with a melting point of 89-90°C. The purity of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
Product Name |
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-10-6-7-11-17(16)20-19(21)15(4)22-18-12-8-5-9-14(18)3/h5-13,15H,1-4H3,(H,20,21) |
InChI Key |
QHLOQYLVURJYEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)